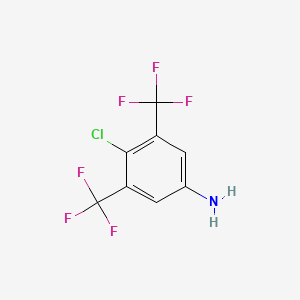

3,5-Bis(trifluoromethyl)-4-chloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKVAJGVDRGPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663112 | |

| Record name | 4-Chloro-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948014-37-7 | |

| Record name | 4-Chloro-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3,5-Bis(trifluoromethyl)-4-chloroaniline: A Core Moiety in Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth analysis of 3,5-Bis(trifluoromethyl)-4-chloroaniline, identified by CAS Number 948014-37-7 .[1][2] This halogenated and poly-fluorinated aniline derivative is a sophisticated building block of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of two powerful electron-withdrawing trifluoromethyl groups and a chlorine atom on the aniline scaffold imparts unique electronic and lipophilic properties. These characteristics are instrumental in modulating the metabolic stability, bioavailability, and binding affinity of target molecules.[3] This document will explore the compound's physicochemical properties, propose a logical synthetic pathway with mechanistic considerations, detail its applications in modern research and development, and provide comprehensive safety and handling protocols.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amine. The presence of two trifluoromethyl (-CF3) groups at the meta positions relative to the amino group, and a chlorine atom at the para position, creates a unique electronic and steric environment. This substitution pattern is critical for its utility as a synthetic intermediate.

Core Identifiers

| Property | Value | Source(s) |

| CAS Number | 948014-37-7 | [1][2] |

| Molecular Formula | C₈H₄ClF₆N | [1][2] |

| Molecular Weight | 263.57 g/mol | [1][2] |

| Synonyms | 4-Chloro-3,5-bis(trifluoromethyl)benzenamine | [2] |

Physicochemical Characteristics

While extensive experimental data for this specific isomer is not broadly published, properties can be inferred from structurally similar compounds and general chemical principles.

| Property | Description | Source(s) |

| Appearance | Expected to be a colorless to pale yellow crystalline solid. | [4] |

| Melting Point | Approximately 61-65 °C. | [4] |

| Boiling Point | Approximately 220-223 °C. | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. | [4] |

The high degree of fluorination significantly increases the compound's lipophilicity, a key parameter in drug design for enhancing membrane permeability.[3]

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of highly substituted anilines like this compound requires a multi-step approach that carefully controls regioselectivity. A plausible and efficient synthetic route involves the nitration of a commercially available precursor followed by the reduction of the nitro group.

Proposed Synthetic Pathway

A logical retrosynthetic analysis points to 1-chloro-2,4-bis(trifluoromethyl)benzene as a suitable starting material. The synthetic strategy hinges on electrophilic aromatic substitution (nitration), where the existing substituents direct the incoming nitro group, followed by a standard reduction.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol is illustrative and should be optimized and validated under appropriate laboratory conditions.

Step 1: Nitration of 1-Chloro-2,4-bis(trifluoromethyl)benzene

-

Reactor Setup: In a well-ventilated fume hood, equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a thermometer. Cool the flask in an ice-salt bath.

-

Reagent Preparation: Slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid in the dropping funnel, maintaining a low temperature.

-

Reaction: Charge the flask with 1-chloro-2,4-bis(trifluoromethyl)benzene. Begin stirring and slowly add the nitrating mixture dropwise, ensuring the internal temperature does not exceed 10-15 °C. The strong deactivating effect of the -CF₃ groups requires forcing conditions, but temperature control is critical to prevent side reactions.[5]

-

Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours. Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 1-chloro-5-nitro-2,4-bis(trifluoromethyl)benzene, is collected by vacuum filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of the Nitro Intermediate

-

Reactor Setup: Equip a flask with a reflux condenser and a magnetic stirrer.

-

Reaction: Suspend the dried nitro intermediate in ethanol. Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed for a cleaner reaction.[6]

-

Heating: Gently heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst or iron salts. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.[7]

Applications in Research and Development

The trifluoromethyl group is a privileged moiety in modern drug design. Its incorporation into molecular scaffolds can dramatically improve a compound's pharmacological profile by enhancing lipophilicity, blocking metabolic oxidation sites, and increasing binding affinity through favorable electrostatic interactions.

Pharmaceutical Scaffolding

This compound is an ideal starting point for creating libraries of novel compounds. The primary amine group serves as a versatile chemical handle for a wide range of transformations, including amidation, sulfonylation, and reductive amination, to build more complex molecules.[6][8]

Caption: Role as a versatile scaffold in synthetic chemistry programs.

Target Therapeutic Areas

-

Oncology: The bis(trifluoromethyl)phenyl moiety is found in several kinase inhibitors and other anticancer agents.[9] This aniline can be used to synthesize compounds targeting signaling pathways implicated in cellular proliferation.

-

Infectious Diseases: The lipophilic and electron-poor nature of the core structure can be leveraged to design novel antibacterial or antifungal agents. Pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have demonstrated potent activity against drug-resistant bacteria.[8]

-

Agrochemicals: The structural features of this compound are common in modern pesticides and herbicides, where metabolic stability and target potency are paramount.[10]

Safety, Handling, and Storage

As a halogenated aromatic amine, this compound must be handled with appropriate caution. The following information is synthesized from safety data for structurally related compounds.[11][12][13]

Hazard Identification

| GHS Classification | Hazard Statement | Precautionary Codes | Source(s) |

| Skin Irritation, Cat. 2 | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313 | [13][14] |

| Eye Irritation, Cat. 2A | H319: Causes serious eye irritation. | P280, P305+P351+P338 | [13][14] |

| STOT SE, Cat. 3 | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 | [13] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful if swallowed, in contact with skin, or if inhaled. | P270, P261, P280 | [11][12] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure safety showers and eye wash stations are readily accessible.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[11] Change gloves immediately if contaminated.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[12]

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][12]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[11] Store locked up.

Conclusion

This compound is a high-value, specialized chemical intermediate. Its unique substitution pattern provides chemists with a powerful tool to introduce desirable physicochemical properties into target molecules. While its synthesis is non-trivial, its utility as a scaffold in the rational design of pharmaceuticals, agrochemicals, and advanced materials is significant. Adherence to strict safety protocols is mandatory when handling this potent compound to ensure the well-being of laboratory personnel.

References

- Santa Cruz Biotechnology, Inc. This compound. [URL: https://www.scbt.com/p/3-5-bis-trifluoromethyl-4-chloroaniline-948014-37-7]

- ChemScene. 3-Chloro-4,5-bis(trifluoromethyl)aniline. [URL: https://www.chemscene.com/products/3-Chloro-4-5-bis-trifluoromethyl-aniline-1807224-55-0.html]

- ChemicalBook. This compound suppliers & manufacturers in China. [URL: https://www.chemicalbook.com/ProductIndex-en-948014-37-7.html]

- Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-3-(trifluoromethyl)aniline. [URL: https://www.fishersci.com/msds?productName=AC169000050]

- TCI Chemicals. SAFETY DATA SHEET: 2,5-Bis(trifluoromethyl)aniline. [URL: https://www.tcichemicals.com/KR/en/p/B2544]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/aldrich/477222]

- CPAchem. Safety data sheet: 4-(Trifluoromethyl)aniline. [URL: https://www.cpachem.com/msds/SB23040.pdf]

- ChemBK. This compound - Introduction. [URL: https://www.chembk.com/en/chem/3,5-Bis(trifluoromethyl)-4-chloroaniline]

- Pharmaffiliates. 3,5-Bis(trifluoromethyl)aniline in Pharmaceutical Synthesis: A Strategic Intermediate. [URL: https://www.pharmaffiliates.

- PanReac AppliChem. Safety Data Sheet: 4-Chloro-3-(trifluoromethyl)aniline. [URL: https://www.itwreagents.com/uploads/msds/EN/A4/A4997_EN.pdf]

- Chem-Impex International. 3,5-Bis(trifluoromethyl)-2-chloroaniline. [URL: https://www.chemsavers.com/product/3-5-bis-trifluoromethyl-2-chloroaniline/]

- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines. [URL: https://patents.google.

- Sigma-Aldrich. 3,5-Bis(trifluoromethyl)aniline 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/193135]

- Sigma-Aldrich. 3,5-Bis(trifluoromethyl)aniline 97% (CAS 328-74-5). [URL: https://www.sigmaaldrich.com/product/aldrich/193135]

- Kamal, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5035. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398808/]

- PubChem. 4-Chloroaniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7812]

- ChemicalBook. This compound Suppliers. [URL: https://www.chemicalbook.com/Suppliers-948014-37-7_26252.htm]

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [URL: https://www.jelsciences.com/articles/jbres1352.pdf]

- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [URL: https://www.mdpi.com/1422-8599/2023/3/M1582]

- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. [URL: https://patents.google.

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate. [URL: https://patents.google.

- MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [URL: https://www.mdpi.com/1422-8599/2021/3/M1276]

- Wikipedia. 4-Chloroaniline. [URL: https://en.wikipedia.org/wiki/4-Chloroaniline]

- PubChem. 3-Chloro-4-(trifluoromethyl)aniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67962]

- PubChem. 3,5-Dichloroaniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12281]

- ResearchGate. Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. [URL: https://www.researchgate.

- PubMed. Antimalarial activity of 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines and N-(chlorophenyl)-N'-[4-(substituted amino)-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines. [URL: https://pubmed.ncbi.nlm.nih.gov/3642398/]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. cpachem.com [cpachem.com]

A Comprehensive Technical Guide on the Physicochemical Properties of 4-Chloro-3,5-bis(trifluoromethyl)aniline

Abstract: 4-Chloro-3,5-bis(trifluoromethyl)aniline (CAS No. 948014-37-7) is a highly specialized aromatic amine of significant interest in the fields of pharmaceutical and agrochemical development. The strategic placement of a chlorine atom and two powerful electron-withdrawing trifluoromethyl groups on the aniline scaffold imparts unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability when incorporated into larger molecules. This guide provides an in-depth analysis of its core physicochemical properties, offering both reported data and validated experimental protocols for their determination. It is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the use of this versatile chemical intermediate.

The Strategic Value in Molecular Design

The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group is a cornerstone strategy in contemporary drug design.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional stability can profoundly and beneficially alter a molecule's pharmacological profile.[2] Compared to a simple methyl group, the -CF3 moiety can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups.[1] Numerous FDA-approved drugs leverage these characteristics to achieve their therapeutic effects.[3] The presence of two -CF3 groups, as in this compound, amplifies these effects, creating a unique electronic environment.

Profile of 4-Chloro-3,5-bis(trifluoromethyl)aniline

This aniline derivative is a bespoke building block designed for complex syntheses. The aniline amine group serves as a versatile synthetic handle for reactions such as amide bond formation, diazotization, and Schiff base formation.[4] The combination of the para-chloro substituent with two meta -CF3 groups creates a highly electron-deficient aromatic ring, which dictates the reactivity of the amine and the ring itself. Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective use in multi-step synthetic campaigns and for predicting the properties of its derivatives.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity through established nomenclature and structural representation.

| Identifier | Data | Source |

| IUPAC Name | 4-chloro-3,5-bis(trifluoromethyl)aniline | [] |

| CAS Number | 948014-37-7 | [] |

| Molecular Formula | C₈H₄ClF₆N | [] |

| Molecular Weight | 263.57 g/mol | |

| InChI Key | PIKVAJGVDRGPMX-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=C(C(=C(C=C1N)C(F)(F)F)Cl)C(F)(F)F | - |

Figure 1: 2D Chemical Structure

Core Physicochemical Properties

A quantitative understanding of a compound's physical properties is essential for its handling, purification, formulation, and reaction optimization.

| Property | Value | Experimental Protocol |

| Physical State | Solid (Predicted) | Visual Inspection |

| Melting Point | Not Publicly Reported | Section 3.1 |

| Boiling Point | Not Publicly Reported | - |

| Water Solubility | Very Low (Predicted) | Section 3.2 |

| pKa (of Conjugate Acid) | < 1 (Predicted) | Section 4.0 |

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Protocol: Capillary Melting Point Determination (USP <741>)

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Gently crush the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube (e.g., 1.5-2.0 mm inner diameter) into the powder to pack a small amount of sample into the bottom. The packed sample height should be 2-4 mm for optimal heat transfer.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Causality: This rapid initial heating saves time, but it is crucial to slow the heating rate as the melting point is approached.

-

Decrease the heating rate to 1-2 °C per minute.

-

Causality: A slow ramp rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for an accurate and reproducible measurement.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is reported as T₁ - T₂.

Aqueous Solubility Assessment

Solubility is a key determinant of a drug candidate's bioavailability and is critical for designing purification and formulation processes. The structure of 4-chloro-3,5-bis(trifluoromethyl)aniline, with its large hydrophobic surface area from the two -CF3 groups and the chloro-substituted ring, strongly suggests very poor solubility in aqueous media.

Protocol: Shake-Flask Method (OECD Guideline 105)

-

Preparation: Add an excess amount of the compound to a known volume of deionized water (or a relevant buffer system, e.g., pH 7.4 phosphate-buffered saline) in a sealed, Erlenmeyer flask.

-

Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a minimum of 24 hours, followed by a 24-hour settling period without agitation.

-

Causality: This extended equilibration period is a self-validating step to ensure that the system has reached a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

-

-

Sample Separation: Carefully withdraw an aliquot of the supernatant. The sample must be filtered (e.g., through a 0.22 µm PTFE syringe filter) or centrifuged to remove all suspended solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/L or µg/mL based on the measured concentration in the saturated solution.

Caption: Workflow for solubility determination via the shake-flask method.

Ionization Constant (pKa)

The basicity of the aniline nitrogen is a defining chemical characteristic. However, the aniline moiety in this molecule is flanked by two powerful electron-withdrawing -CF3 groups and is further deactivated by the para-chloro group. These substituents dramatically reduce the electron density on the nitrogen atom via strong negative inductive effects (-I effect), making it a very weak base. The predicted pKa of the corresponding conjugate acid (Ar-NH₃⁺) is expected to be less than 1, significantly lower than that of aniline (~4.6). This low basicity is a critical consideration for any acid-base chemistry or for predicting the charge state of the molecule under physiological conditions.

Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of a molecule's structure. While specific spectra for this compound are not widely published, its features can be reliably predicted.

Protocol: General Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often preferred for its ability to dissolve a wide range of organic compounds and its simple solvent signal.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR Spectroscopy: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile. The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

Caption: Predicted spectroscopic features of the title compound.

Predicted Spectroscopic Features:

-

¹H NMR: Two signals would be expected in the aromatic region, corresponding to the two non-equivalent aromatic protons. A broad singlet corresponding to the -NH₂ protons would also be present.

-

¹⁹F NMR: A single, sharp singlet is expected, as both -CF₃ groups are chemically equivalent due to the molecule's symmetry.[7]

-

IR Spectroscopy: Key stretches would include the N-H doublet for the primary amine (~3400-3500 cm⁻¹), strong C-F stretching bands (~1100-1300 cm⁻¹), and a C-Cl stretch in the fingerprint region.

-

Mass Spectrometry: The molecular ion (M⁺) peak would appear at m/z = 263. A characteristic isotopic peak (M+2) at m/z = 265 with an intensity of approximately one-third of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.[8]

Conclusion

4-Chloro-3,5-bis(trifluoromethyl)aniline is a sophisticated chemical intermediate whose value is derived from its unique substitution pattern. Its physicochemical profile is dominated by the strong electron-withdrawing and hydrophobic nature of the dual trifluoromethyl groups, resulting in very low aqueous solubility and severely suppressed basicity of the aniline nitrogen. This guide provides the foundational knowledge and actionable experimental protocols necessary for scientists to effectively handle, characterize, and utilize this compound in pioneering research and development endeavors.

References

- Vertex AI Search. 4-Chloro-3-(trifluoromethyl)aniline CAS 320-51-4 Product Specification. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa8oElG9Y5HtCV6cvWdtAPC_xQaxcQFnGLy42Iykc2h3eW5hvqAfrhA59rKQ7vjU1iAmqEDiuGGrnPPQ7kLUA3Bkg7IqkLTyTm7otFhNv3ie-s5bMqThyir6wzXlXPoKPxt6qQjyZvGB-wV6IWxTw_YD-8iqiW92nTRfmvhNcbEoTy06gYPv0ZHiiHRVMwCX737Q9mieYlYF147Hsw0kgOYg==

- Sigma-Aldrich. 4-Chloro-3-(trifluoromethyl)aniline 99 320-51-4. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeNhPreU2i6pt2fTtaPLQGTXALXYxMQsFtBE5VYjJlbZmSNnZpTKviJr4ZHGrCy2j9v-zeSeaTAcYo_yHAWca-2O7LP3Pj203E3RYCCQjRaixKt1rkWf4l06bm08ic2W9ngAYBNDPNU9VwEZPC7VGqCqLtnw==

- PMC. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Published 2021-08-22. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvhgLtVMfhc3Tjue-CKi3MbqgzPYPz8AHbFEyvXd95xSr0ZSqLQ8SqIIYwmexFHTo1COTUM0lkleR-hJrFWcE3z2m2ZfuioH4GZ3sUZDqZAPZ0zOcdvsDsq-E4zCv_yB-tnmeknvDek-EgDWA=

- EvitaChem. Buy 4-Chloro-3-(trifluoromethyl)aniline (EVT-290902). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaqLGtIFdWCsieApuSeopuIBI-OY9370fAQLISX8FGUhHpA5lodHAmenm8pxljWDHaNKZG2c5O4hWhcyyvbntLathktX7OOp-uTn-ZfAAD-AYUT25ajhuPu4xwcUeGHcLm8nZiaiu7

- Solubility of Things. 4-(Trifluoromethyl)aniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyjyau2ZoevC6x-IiwahLkGUgfe8MLJIp5nwg1K0I_9-vbcf1pT9SkPhZuabC6pBrdWMi8T5j0iL8Nc4oOMxMtYcWJ8tpTQpbzjrff4ZaftekfY34aBjtq9WaEUfSnzD4nrsS5lgtCcLI7tvHEWgf32p_3zeXg

- Vertex AI Search. Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbOdR463pwSPJehBIF6Y3a_JkEXzR0YFurpLXrXVFxvMiz4ko2zP-1R5fiGfv0_68Ij_1pU_6nniU__BEyZZPH3N1EYzRE-bR193E3iDwuD-dWFg7dc_EvK-j3S9cxUAaESzCzjCZWQ6o_Y8c1yL8ONXLD1JF481XcqPJ54ijZrYDf_IdPw4O7DCuZEjwC8wRvmmGXr45P68RolapgdALns7r_6etUA08zd45JdvO5QOpOHHxdcIpK

- ChemicalBook. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsHcfXQSfQ0p-OgdHQmUoZbrdIrlpmDvzXi9F_YZYW1LYPge76rI9ynRLNSyTeoUVCxmDQmAzBAtNrhLRbc_njNOtQCs4kIAaaYcwAn1eNRt6JadXL_Ms5bxRUA9mIQYuByv8lvpwppZGrC9NVKPnk4cQaIgk=

- ChemicalBook. 4-chloro-3,5-bis(trifluoromethyl)aniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaAer8_4AzjpsPtrWFeokWqwc6mAlydg7LwVoHjtKABw8Ob1GZ5CU1JSFdJ3zJebu5LBEojNgqRlG1-haJgvwYExtbbosSVHNIM2Gx7PUrk6uxg_SV2ZV2FFlOiDKQ8hxV1OkK08-lTgJ9VJrw6wjz_nBAyRi-oJrjLQngnxq-LYU=

- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqGhTYN99mDKqrH0yzYPzFW95LPTE9rzWcXggD5mDS-lEt6hNPKxfND9FdmgIEVKbn7saSfxlFZM4Xae_tOpfH4Gp_m0aZGB3CXWIksje9BOwDpnvnUAAdduTGr3VyW6cJ4i4ucKyRoVb3Wbk=

- Chemsrc. 4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4. Published 2025-08-20. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjkjOcDHov1H3IffuZto-OAE-JxB66nA4z63MqYAstzeFyTfOLrgTYkP2lEQ4gtykkesBg1VBCy69Dlqzyc3TF-xqrKJKOK1UY_YxUAc2apF2eOYQX8Zp_XRGJ691GmJNklnfMc-j0IVu70OA8pw==

- ChemicalBook. 4-(Trifluoromethyl)aniline(455-14-1). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWftuPmwU7rm2-LAcWWP6NFmga1QkurKDfWD_9xlnOYhyF0Dc_WpDRK6n_Bz-vXgccZXRgpryR7y2ffoiYZJu25Wfzez8qSpn1-YMvhfIo75kLVby-1fnFhFAlJDtHkC0NoBTw5BPLiQRzZikimYXljZ2yPcridA==

- Sigma-Aldrich. Chloro trifluoromethyl aniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj5zGVkYfmVWBtAIGZ2AEFGFT3WitbQbPYtixLgREfQiRaLaoWrbYkZGpyQDvTaIdWLvlnnjYwYcM0HJSRWTz_5Za73d-tKur50p6C9wv7teS-brvORN0GGNxQVH7IoiUKt3nE_qBAIGNkiSyJRqLY5hzsjvxtIFohhkHXJG2mECsuIrTq-bLJ7LQ1YoSZN7hncZp7wGJQ6fELk4OwmFo8kBzob062Kev2Ulhk401KuPos5lSqwdeoWtveEIZT_UlI0IcOn1X2a-Syrcbsa2BfLaFursxtM8qZfdsh3tjTvhzQrdW4wDemnU2vzZ_G

- SpectraBase. 4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE9ree80BWGVP6vZ4CeA4jnwISNs9bpg-zrR3b0VmgjKqWTIoDihMifTi7BM4Qkq__-VAcGiK8Tj8HPxWKnOOUp2k3X7cyW9p7dun1eVXK49l1h91mxLKKFJAkgBRDQXb-I9QBqHO-

- Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)aniline 97 445-03-4. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Ad5OYQwn1VCLLbmOu0sPbpu5ZqdJRch2w9dUbGwopD7jU1YwD1gUU2ZpmCNcxmdDrZV_Mtz5AVPowbDoVGrnmkAQgFdxy9bLS0vLh1JWZ1cez8mDrvK2MaQN-PNq1TEriKDuXZt8iyNqFdLNZmztPEK7MA==

- BOC Sciences. CAS 948014-37-7 4-Chloro-3,5-bis(trifluoromethyl)aniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDq-yfbl6um_MKXOllPGaSVq_iN6O1p9A11qChjj_Zx2slFAdE64wyHhfXK3AqW0UoBn6MbPq0bNMAusIoGfhf-Iqi1TeFP_fpMNZ0j38uIw-6CWqnxM9pTnekNJ8Djd6TqUEQ6VO6TPq2-yD645YxErtKL1isl9_REtsq72yvbNr0cjSJp82in73kIBV2LjNprseFb7KAApF4JQ==

- SpectraBase. 4-Chloro-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ98TeRA_6ENKEo9m6cg7vj1nLLC3h-ecIFDEuvHjjOrjRlXutBcgjmKLGxQIKVjp9YS5GzWS5l_fAFBDMp0QFEB2AkhZxsOjkhv3qbDNYURWlytjRpEX6qnHxUcGBsz_9X5U3W4ZT

- Sigma-Aldrich. 3,5-Bis(trifluoromethyl)aniline 97 328-74-5. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh5AO1RukLFLNKhkBwTnRZUuYk8-QvIGYjSKwDQvOTAbK9vRRfj_b53hafBduF9hucdWqUeYd88Q8HIK6tVs9vrXgZ_meG2lsoYwjj_qmjZS5Okwad2fyUgLbzdyJ4Zh5jdamUayiF5Ryv-84s5qyNZTtHGg==

- Chem-Impex. 4-(Trifluoromethyl)aniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbCHS4J7BGom4JKd4Y-pWZP0nFh8RFh54pblExZ3naDlPYxP7Ye0xR84hLgiUvRR19q1IaRIeQxe_vtTBTCpu57pyfe8MpgQB7B2kWZs2vvWiZWwdpLg_PDuOwC2nGxsm-RRk=

- BLD Pharm. 320-51-4|4-Chloro-3-(trifluoromethyl)aniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMwknYbHr4rCvUj6wUaBCHh45l38Rev7WEeeFd4ZDAdqpsWuR3QOts32BZSkaUG6f0LB3IFdws2zl_FpFkguvMcOHNmxm-jT8E4bSaywjFYT-xsvviQIj9DGwM0YRmJXbNKCpsPD0X1rw_

- CRM LABSTANDARD. Chloro-3-(trifluoromethyl)aniline, 4-. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQBinD9bEdiyt66tj7Joa59_DACmZH4NYjnOY_caHGOS4mAyjuAeT2AdeCeHtuDnMmzZAgaiVeXsCiAMtYEFYi6PfZ2IKziUvuEnSvWp8dPLR040yJnGabEiNpl2jlPTDIq5PM-iKLHCvkzZ3Y6uwMJ-zzSrCssBsq5KzkxRzmpGBvlN0K9_71Ah9_kThwkkf9pEvoqwu2Hz5ZNT_WYyJj-KfN0CsyTM2WMAQGCSBuZqlVP7WuSx0zTCBbaEs9fa-fATOM7L134MlMXVDZrozK5B-SeX3v5C_jvI0uteFcX974w37HO1L7

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP_nyLV6YgcziHhZFbOlO19uSxx5_jvZsgHqj0b9IRWNk5l6Nh62DA1K18t_HLfgWFGGMS1ryCcdz7ACqxcmaV1AIJKVgO8fTkDAjRKCVaU8LwdCf1NgVgicCi8nfbk0MDnTq_1NoxfsYMKhc=

- Zhishang Chemical. 4-Chloro-3-(trifluoromethyl)aniline CAS 320-51-4. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ4EVKeGQNjNAy3hz19xAnjNMUnyOfnoqkCbfhAuR1LX4OmZHlCMZdO5Bj6BtBoV8Ja9acStbIylG-NPEMoK0vT0OXg4cA1p79DxnBzPMUwS_YXQ2koGw11MzBw6YcAiwE5vkPzAjYLoUyO_2LmQZu0wYmGrfB7HIJGgWbYFyora6FNTjAiZ9vNPVufZS3elBFSg==

- PubChem. 3-(Trifluoromethyl)aniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjOWrSOfyy-sp9mql6DwMPsfVsnNCTiIVC2VtQ7-Sbt8Nkm9NSsSDfgNj2pF4mL-H5n_mdl3VPiLhjXlrMTT9_mpAltLcdlhsblrCfaFJ0uFWxwDI4iQMa3bX7Y-FJBs9d4bU3ZXhWotNPLsAl1DSyfhgPu62d4sY9Tln9CSix

- PubChem. 4-(Trifluoromethyl)aniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEhpc2uDY-eQZH9kwizhNQgD5BrByzYFRGZfevly8bIX26LNzRc5okxRiEfikA-TIru7wl3RRRRJ5XhkPdOQY2eDdIVPFepPgOLtX9uNyAiH2XU-_f8DtZeYGMZzrfc8c2meLUsgUydw0cKXih6nP7omRaKgfjJLL4WbJiyp_j

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHodFkh1-tAYcpwgNPDkYL2UH7z4APKPRIxQQbouZwoIGWlHMK47bRdQH9LAutQIUXF9TwtMdpn4h-dLpxD59Y_tyllFfilVNZ5kbxu8WmnZFsHwyFVvbSJNy2iemCdvXtuoGsj

- ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Published 2022-10-06. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaAzZENt0LXTCoomov9wNaFBBxirLHE4NovKlXN2CPFcMR5GQxGmqvm-z6h0A2OnYB1sWZkPpeiwVjC0v9YKnBvQLisGkktLci_g89GsGOUWxDa5iytpvLvheCnrpNZXJlWPVBJ-n1mkyBOflZjpimmRtAdIL9kzLLuBQmDMxPb-n5a9W3YTVSJCsM-HrgD4-t-KEf78i5JL4QYt5buImT55EY0gB9yGY-hGa3L_f1SnmaqmT-NQ==

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKL3FY4_X2-2T7Tidg7Mcg7Q8sM8BXR_Hr5bGKJb-Tp-24dYDtagKjfNcNGLIfeHmWQnFz1f2wGhekcn3AfREaXqRBpXfi3jWcMrW5-omVgkD6kYSvBFyDtdgkm6yDmwu5y9nK7Ak3xrlYO81c

- USP Store. 4-Chloro-3-(trifluoromethyl)aniline (COLD SHIPMENT REQUIRED) (25 mg) (5-Amino-2-chlorobenzotrifluoride. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEevHjUkXmStolP8TGkOYTu4BRnInEBHJ83j2AfByl7atUQ1J-jgw7OU9djwplgGM3OuFnxO7HYtpEjKj8doI_xXvRTma7Zd3HU2LIGpqFKgZYQLudFZlNQ09E2nysam6Q=

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ9XwwehusIyyk8RlZssDxW7h3i-pvGdY--H0YEUG9L513uDM40yQnq3nZ1tJ5Bk2ODhdpJzKdiqHT4ftqYoHpLSXt3lmQaMze6jMRs5Y7jScVDKagPEKTembnD5_5bm3sq8lDIn9o2tik3-4=

- Wikipedia. 3-(Trifluoromethyl)aniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEawlIRa7yY929CxV2Pe1OULzfx53sGaGu0nF-S67JBQRIQf7FOWUSI2pY77JVB4UUJRH6OENxyhl3gMNihBaSqNi6rF-K-hzwznW24xKWLPLk92zQPOhtxe2YZsuLkdZveNmZp7ioomUBO-oY4pKMC3lhc

- PubMed Central. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhr7vTgm1fkkAV1MWfYJ626XYTtXnEDb76lpXMmEtrgarq0LkaVMg9U2bAR5CWG0_92UpuEqbfiFcwc2lu8p9FUiWnQzfKy1FzIaced4ry13xVvrUgC_OHN43yzZNAio346s4M34iB46pVA9uD

- ChemicalBook. 4-(Trifluoromethoxy)aniline | 461-82-5. Published 2025-09-25. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRRywYhkwuy3zAjnfHK5aJOKrEMTf071wSWUeVPFbIgCfY8FvgoObHf_PBdWMfTj70bFC39DJmhCAkSY03S-dgl-cRauUBceICgLdvKAHbWedSMlWnD0bu1crtVeng1Zu3mA2lxq-FS3pSWBR18uaFZoWD--dGid_cm7DVpb7B3g==

- Sigma-Aldrich. 3,5-Bis(trifluoromethyl)aniline 97 328-74-5. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjCdtRamaI3R6clqlmJXOXX5hbka7pnPc0iT9m9ib90DTJ6hITjiZzH8bBntjIxTzTZ84QWqUQ689MiuDXgeqqXp7RZhcmqIs647gbLSK15AeFZQxGSAPOt8ehHwVmhl3CPNcTV4D9wep4yVA-pzIWaQLPTw==

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR [m.chemicalbook.com]

3,5-Bis(trifluoromethyl)-4-chloroaniline molecular structure and weight

An In-Depth Technical Guide to 4-Chloro-3,5-bis(trifluoromethyl)aniline: Molecular Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-3,5-bis(trifluoromethyl)aniline (CAS No. 948014-37-7), a highly functionalized aromatic amine of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a chlorine atom and two trifluoromethyl groups on the aniline scaffold imparts a unique combination of lipophilicity, metabolic stability, and electronic properties, making it a valuable building block in modern medicinal chemistry.[1] This document details the compound's molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines standardized analytical protocols for its characterization, discusses plausible synthetic routes with mechanistic insights, and explores its applications in drug development. Safety and handling protocols are also provided to ensure its proper use in a research and development setting.

Introduction: The Strategic Role of Trifluoromethylated Anilines in Medicinal Chemistry

The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, with the trifluoromethyl (–CF₃) group being a particularly favored moiety.[1][2] The –CF₃ group is a powerful bioisostere for other chemical groups and possesses strong electron-withdrawing capabilities, which can significantly modulate the pKa of nearby functional groups, thereby influencing drug-target interactions.[1] Its high lipophilicity often enhances a molecule's ability to cross biological membranes, improving bioavailability and pharmacokinetic profiles.[2]

Aniline derivatives are fundamental scaffolds in a vast array of pharmaceuticals and specialty chemicals. When combined with the potent effects of trifluoromethyl groups and the electronic influence of a chloro substituent, the resulting molecule, 4-Chloro-3,5-bis(trifluoromethyl)aniline, emerges as a strategic intermediate. It offers medicinal chemists a powerful tool for fine-tuning the properties of new chemical entities, particularly in the development of targeted therapies for oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1]

Molecular Structure and Physicochemical Properties

Molecular Structure

The molecular structure of 4-Chloro-3,5-bis(trifluoromethyl)aniline consists of a central benzene ring substituted with an amino group (–NH₂) at position 1, a chlorine atom (–Cl) at position 4, and two trifluoromethyl groups (–CF₃) at positions 3 and 5. This specific arrangement creates a molecule with a distinct electronic and steric profile, influencing its reactivity and interactions with biological systems.

-

IUPAC Name: 4-chloro-3,5-bis(trifluoromethyl)aniline

-

CAS Number: 948014-37-7[3]

-

Molecular Formula: C₈H₄ClF₆N[4]

Physicochemical Data

The key physicochemical properties are summarized in the table below. These values are critical for designing synthetic reactions, developing analytical methods, and formulating drug candidates.

| Property | Value | Source |

| Molecular Weight | 263.57 g/mol | [4] |

| Molecular Formula | C₈H₄ClF₆N | [4] |

| Appearance | Colorless to pale yellow solid (predicted) | [5][6] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DCM); insoluble in water. | [5] |

| SMILES | Nc1cc(c(Cl)cc1C(F)(F)F)C(F)(F)F | |

| InChI Key | (Predicted) |

Spectroscopic Characterization and Analytical Protocols

Accurate structural elucidation and purity assessment are paramount. A combination of NMR, IR, and Mass Spectrometry provides a definitive characterization of the molecule.

Predicted Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is expected to show a singlet for the two equivalent aromatic protons (H-2, H-6) and a broad singlet for the amine (–NH₂) protons. The chemical shift of the aromatic protons will be downfield due to the strong electron-withdrawing effects of the adjacent –CF₃ and –Cl groups.

-

¹³C NMR: The spectrum will display distinct signals for the six aromatic carbons. The carbons bonded to the trifluoromethyl groups (C-3, C-5) will appear as quartets due to C-F coupling.

-

¹⁹F NMR: A single sharp singlet is expected, as both –CF₃ groups are chemically equivalent.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are anticipated for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹), strong C-F stretching (around 1100-1300 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).[7]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a distinct molecular ion peak ([M]⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature.[7]

Standard Analytical Workflow

The following protocols represent a self-validating system for the structural confirmation of 4-Chloro-3,5-bis(trifluoromethyl)aniline.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7] The choice of solvent is critical; DMSO-d₆ is often preferred for anilines to clearly resolve the N-H protons.

-

IR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[7] No further preparation is needed.

-

MS: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile organic solvent such as methanol or dichloromethane.[7]

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. Reference the ¹H and ¹³C spectra to the residual solvent peak.

-

IR: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

MS: Introduce the sample into an EI mass spectrometer. Acquire the mass spectrum using a standard electron energy of 70 eV.

-

-

Data Analysis:

-

Correlate the observed chemical shifts, coupling constants, absorption frequencies, and mass-to-charge ratios with the predicted data to confirm the molecular structure and assess purity.

-

Caption: Workflow for Spectroscopic Characterization.

Synthesis and Reactivity

Proposed Synthetic Route

The synthesis of substituted anilines typically involves the reduction of a corresponding nitroaromatic precursor. This approach is advantageous because the nitro group can be introduced via electrophilic aromatic substitution, and its strong deactivating nature helps control subsequent reactions. A plausible pathway for 4-Chloro-3,5-bis(trifluoromethyl)aniline would start from 1,3-bis(trifluoromethyl)benzene.

-

Chlorination: Electrophilic chlorination of 1,3-bis(trifluoromethyl)benzene would yield 1-chloro-2,4-bis(trifluoromethyl)benzene.

-

Nitration: Subsequent nitration would introduce a nitro group. The directing effects of the existing substituents would favor the formation of 4-chloro-1-nitro-3,5-bis(trifluoromethyl)benzene.

-

Reduction: The final step is the reduction of the nitro group to an amine, for which various reagents can be used (e.g., H₂/Pd-C, SnCl₂, iron powder).[8][9] This yields the final product.

The causality behind this proposed route lies in established, high-yielding transformations. Nitration followed by reduction is a classic and reliable method for aniline synthesis, ensuring regiochemical control.[10]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. 320-51-4|4-Chloro-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. 4-Chloro-3-(trifluoromethyl)aniline 99 320-51-4 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 9. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 10. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to 3,5-Bis(trifluoromethyl)-4-chloroaniline: An In-depth Technical Analysis for Researchers

Introduction

3,5-Bis(trifluoromethyl)-4-chloroaniline is a highly functionalized aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two powerful electron-withdrawing trifluoromethyl groups and a halogen, imparts distinct electronic and lipophilic properties that are valuable in the design of novel bioactive molecules and advanced polymers. A thorough understanding of its structural characteristics is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this compound, this guide synthesizes data from structurally related analogs to present a robust, predicted spectral profile, offering researchers a validated framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is an indispensable tool for elucidating the precise atomic arrangement of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its hydrogen, carbon, and fluorine environments.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of the target compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize overlapping signals.

-

Instrumentation: Utilize a high-field NMR spectrometer, operating at a proton frequency of 400 MHz or higher, to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (around 220 ppm) is necessary. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum with proton decoupling. A large spectral width is often needed to encompass the chemical shifts of the trifluoromethyl groups. ¹⁹F NMR is a highly sensitive technique, and spectra can be acquired relatively quickly.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The primary signals will arise from the aromatic protons and the amine protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | ~7.0-7.2 | Singlet (s) | 2H | H-2, H-6 |

| Amine NH₂ | ~4.0-5.0 | Broad Singlet (br s) | 2H | -NH₂ |

Interpretation and Rationale:

The two aromatic protons at positions 2 and 6 are chemically equivalent due to the symmetrical substitution pattern. Therefore, they are expected to appear as a single signal. The strong electron-withdrawing nature of the adjacent trifluoromethyl groups will deshield these protons, shifting their resonance downfield to the ~7.0-7.2 ppm region. The absence of adjacent protons will result in a singlet multiplicity. The amine protons will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. Data from analogs like 4-chloro-3-(trifluoromethyl)aniline, which shows aromatic protons in the range of 6.7-7.2 ppm, supports this prediction[1].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The presence of the highly electronegative fluorine and chlorine atoms will significantly influence the chemical shifts.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C-NH₂ | ~145-150 | C-1 |

| Aromatic C-H | ~115-120 | C-2, C-6 |

| Aromatic C-CF₃ | ~130-135 (quartet) | C-3, C-5 |

| Aromatic C-Cl | ~120-125 | C-4 |

| CF₃ | ~123-128 (quartet) | -CF₃ |

Interpretation and Rationale:

-

C-1 (C-NH₂): The carbon attached to the electron-donating amino group will be shielded relative to the other substituted carbons, but its position is influenced by the overall electron-poor nature of the ring.

-

C-2, C-6 (C-H): These equivalent carbons will appear as a single resonance.

-

C-3, C-5 (C-CF₃): These carbons are directly bonded to the trifluoromethyl groups and will exhibit coupling with the three fluorine atoms, resulting in a quartet multiplicity in the proton-coupled spectrum. The strong deshielding effect of the CF₃ groups will shift this signal significantly downfield. This is consistent with data from 4-(trifluoromethyl)aniline[2].

-

C-4 (C-Cl): The carbon bearing the chlorine atom will have a chemical shift influenced by the inductive effect of the halogen.

-

CF₃: The carbon of the trifluoromethyl groups will also appear as a quartet due to one-bond coupling with the fluorine atoms and will be found in a characteristic downfield region.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single signal is expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CF₃ | ~ -60 to -65 | Singlet (s) | -CF₃ |

Interpretation and Rationale:

The two trifluoromethyl groups are chemically equivalent and are not expected to show significant coupling to other nuclei in the proton-decoupled spectrum, resulting in a sharp singlet. The chemical shift is predicted to be in the typical range for aromatic trifluoromethyl groups. This prediction is supported by data for related compounds like 4-bromo-3-(trifluoromethyl)aniline[3].

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for both liquid and solid samples, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands.

Predicted IR Spectral Data

The IR spectrum will be dominated by vibrations associated with the aniline moiety and the carbon-halogen and carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400-3500 | N-H asymmetric stretch | Medium |

| 3300-3400 | N-H symmetric stretch | Medium |

| ~1620 | N-H scissoring (bending) | Strong |

| 1580-1600 | C=C aromatic ring stretch | Medium-Strong |

| 1250-1350 | C-F stretch (asymmetric) | Very Strong |

| 1100-1150 | C-F stretch (symmetric) | Very Strong |

| 1000-1100 | C-Cl stretch | Strong |

Interpretation and Rationale:

-

N-H Vibrations: The presence of a primary amine is confirmed by the two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region and a strong N-H bending vibration around 1620 cm⁻¹[4].

-

Aromatic C=C Stretch: The absorption bands in the 1580-1600 cm⁻¹ range are indicative of the aromatic ring.

-

C-F Vibrations: The most intense bands in the spectrum are expected to be the C-F stretching vibrations of the two trifluoromethyl groups, typically found between 1100 and 1350 cm⁻¹[5].

-

C-Cl Vibration: A strong absorption corresponding to the C-Cl stretch is anticipated in the fingerprint region, generally between 1000 and 1100 cm⁻¹ for aryl chlorides.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating fragment ions and creating a reproducible mass spectrum.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Predicted Mass Spectral Data

The molecular weight of this compound (C₈H₄ClF₆N) is 263.57 g/mol . The mass spectrum will show a molecular ion peak and characteristic fragment ions.

| m/z | Proposed Fragment | Neutral Loss |

| 263/265 | [M]⁺ | - |

| 244/246 | [M - F]⁺ | F |

| 228/230 | [M - Cl]⁺ | Cl |

| 194 | [M - CF₃]⁺ | CF₃ |

| 174 | [M - CF₃ - HF]⁺ | CF₃, HF |

Interpretation and Rationale:

-

Molecular Ion (M⁺): The molecular ion peak will appear as a doublet at m/z 263 and 265, with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes)[6]. This is a critical diagnostic feature.

-

Fragmentation Pathways: The strong electron-withdrawing trifluoromethyl groups will influence the fragmentation.

-

Loss of Fluorine: A peak corresponding to the loss of a fluorine atom from a CF₃ group ([M - F]⁺) may be observed.

-

Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment at m/z 228.

-

Loss of a Trifluoromethyl Radical: A significant fragment is expected from the loss of a CF₃ radical, leading to an ion at m/z 194. This is a common fragmentation pathway for trifluoromethyl-substituted aromatic compounds[7].

-

Further Fragmentation: Subsequent loss of HF from the [M - CF₃]⁺ fragment could also occur.

-

Fragmentation Workflow Diagram

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for this compound based on established principles and data from closely related structural analogs. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offer a comprehensive framework for the structural verification and characterization of this important chemical entity. Researchers and drug development professionals can leverage this guide as a reliable reference for interpreting experimental data, ensuring the identity and purity of their samples, and advancing their scientific investigations. The provided protocols also serve as a practical starting point for the spectroscopic analysis of this and similar halogenated, trifluoromethylated aromatic compounds.

References

-

The Royal Society of Chemistry. (2021). Supplementary Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 328-72-3, 3,5-BIS(TRIFLUOROMETHYL)CHLOROBENZENE. Retrieved from [Link]

-

Capot Chemical. (n.d.). 328-72-3 | 3,5-Bis(trifluoromethyl)chlorobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-chloro-3-(trifluoromethyl)-. Retrieved from [Link]

-

NIST. (n.d.). p-Chloroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-Bis-(3-fluorobenzyl)-4-chloroaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR spectrum [chemicalbook.com]

- 2. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Chloroaniline(106-47-8) IR Spectrum [m.chemicalbook.com]

- 5. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [chemicalbook.com]

- 6. 4-Chloroaniline(106-47-8) MS spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Solubility of 3,5-Bis(trifluoromethyl)-4-chloroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Bis(trifluoromethyl)-4-chloroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public quantitative solubility data for this specific compound, this guide synthesizes theoretical principles, predictive analysis based on structurally analogous compounds, and detailed experimental protocols to empower researchers in determining its solubility in various organic solvents. This document is intended to be a practical resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Significance of this compound and its Solubility

This compound is a halogenated aromatic amine with the chemical formula C₈H₄ClF₆N. Its molecular structure, featuring a chloro-substituted aniline backbone adorned with two highly electronegative trifluoromethyl groups, imparts unique physicochemical properties that are valuable in the fields of medicinal chemistry and materials science. The trifluoromethyl groups are known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a sought-after building block for novel therapeutic agents and specialized polymers.

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification methods such as crystallization, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs). This guide will delve into the theoretical underpinnings of its solubility, provide a predictive solubility profile, and offer a robust experimental framework for its precise determination.

Theoretical Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is fundamentally governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to form a homogenous solution. The primary intermolecular forces at play for this compound are:

-

Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The significant electronegativity difference between carbon and the chlorine and fluorine atoms, as well as the nitrogen atom, creates polar bonds and a net molecular dipole moment.

-

Van der Waals Forces: These ubiquitous, non-specific attractive forces are present between all molecules.

The presence of the polar amine group suggests some affinity for polar solvents. However, the large, nonpolar bis(trifluoromethyl)phenyl moiety will significantly influence its solubility, likely favoring solvents with moderate to low polarity. The trifluoromethyl groups, while containing polar C-F bonds, contribute significantly to the molecule's overall lipophilicity.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment and predictive profile can be constructed based on its structure and the known solubility of analogous compounds like 4-chloroaniline and 3,5-bis(trifluoromethyl)aniline.[1][2]

Table 1: Predicted Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25°C)

| Solvent Category | Solvent | Predicted Qualitative Solubility | Estimated Quantitative Solubility Range (mg/mL) | Rationale |

| Polar Protic | Methanol | Soluble | 50 - 150 | The alcohol's ability to hydrogen bond with the amine group and its overall polarity can overcome the lipophilic nature of the trifluoromethyl groups to a moderate extent. |

| Ethanol | Soluble | 30 - 100 | Similar to methanol, but the slightly larger alkyl chain may slightly reduce solubility compared to methanol.[1] | |

| Isopropanol | Moderately Soluble | 10 - 50 | The bulkier isopropyl group decreases the solvent's polarity and ability to effectively solvate the solute. | |

| Polar Aprotic | Acetone | Very Soluble | > 200 | The strong dipole moment of acetone effectively interacts with the polar regions of the solute, while its organic character accommodates the nonpolar parts.[1] |

| Ethyl Acetate | Soluble | 50 - 150 | Offers a good balance of polarity and nonpolar character to dissolve the compound. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 300 | A highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for a wide range of organic compounds.[3] | |

| Dimethylformamide (DMF) | Very Soluble | > 300 | Similar to DMSO, its high polarity and aprotic nature facilitate the dissolution of complex organic molecules. | |

| Nonpolar / Halogenated | Dichloromethane (DCM) | Very Soluble | > 300 | "Like dissolves like" principle applies here due to the presence of chlorine atoms in both solvent and solute.[3] |

| Chloroform | Very Soluble | > 200 | Similar to DCM, it is an effective solvent for many organic compounds. | |

| Toluene | Moderately Soluble | 10 - 50 | The aromatic nature of toluene can interact with the benzene ring of the solute, but its low polarity limits high solubility. | |

| Hexane | Sparingly Soluble / Insoluble | < 1 | As a nonpolar aliphatic solvent, it lacks the necessary polarity to effectively solvate the polar amine group and the halogenated aromatic ring. | |

| Aqueous | Water | Insoluble | < 0.1 | The large, hydrophobic bis(trifluoromethyl)phenyl group dominates, preventing significant dissolution in water despite the presence of the amine group.[3] |

Disclaimer: The quantitative values presented are estimations based on the physicochemical properties of the molecule and solubility data of structurally similar compounds. These values should be experimentally verified for any critical application.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and robust technique.[4][5][6][7] The concentration of the dissolved analyte in the saturated solution can be accurately quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution. b. Accurately add a known volume of the desired organic solvent to the vial. c. Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[7]

-

Phase Separation: a. After incubation, allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of undissolved solids. b. Centrifuge the vials to further pellet the excess solid. c. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification by HPLC-UV: a. Preparation of Calibration Standards: i. Prepare a stock solution of this compound of a known concentration in the same solvent used for the solubility experiment. ii. Perform a series of serial dilutions to create at least five calibration standards of different known concentrations.[10][11] b. HPLC Analysis: i. Inject the prepared calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration.[12][13] ii. Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. iii. Inject the diluted sample into the HPLC system and record the peak area. c. Calculation: i. Determine the concentration of the diluted sample from the calibration curve. ii. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Molecular Interactions and Solubility: A Visual Representation

The solubility of this compound is a result of the interplay between its different structural motifs and the properties of the solvent.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. researchgate.net [researchgate.net]

- 8. mercativa.com [mercativa.com]

- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. coconote.app [coconote.app]

- 12. microbiozindia.com [microbiozindia.com]

- 13. m.youtube.com [m.youtube.com]

The Trifluoromethyl Group in Anilines: A Deep Dive into Electronic and Steric Effects for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into aniline scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This powerful substituent imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's reactivity, conformation, and biological activity.[1][2][3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the fundamental principles governing the electronic and steric effects of trifluoromethyl groups in anilines, providing a comprehensive understanding of their synthesis, characterization, and application in the rational design of novel therapeutics.

The Profound Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry, a property that dramatically alters the electronic landscape of the aniline molecule.[4] This strong inductive effect stems from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the aromatic ring and the amino group.

Quantifying the Electron-Withdrawing Strength: Hammett Constants

The electronic influence of a substituent on an aromatic ring is often quantified using Hammett constants (σ). For the trifluoromethyl group, these values unequivocally demonstrate its strong electron-withdrawing nature. The Hammett constant for a para-substituted trifluoromethyl group (σₚ) is approximately +0.57, while the meta-substituted equivalent (σₘ) is around +0.44.[5] The positive values indicate a significant withdrawal of electron density, which has profound implications for the reactivity and properties of the aniline derivative.[6]

| Substituent | σₚ | σₘ | Reference |

| -CF₃ | +0.57 | +0.44 | [5] |

| -NO₂ | +0.78 | +0.73 | [5] |

| -CN | +0.67 | +0.62 | [5] |

| -Cl | +0.22 | +0.37 | [5] |

| -CH₃ | -0.16 | -0.06 | [5] |

Table 1: Comparison of Hammett Constants for Common Substituents. This table highlights the strong electron-withdrawing character of the trifluoromethyl group in comparison to other common substituents.

Impact on Basicity: The pKa of Trifluoromethylanilines

A direct consequence of the trifluoromethyl group's electron-withdrawing nature is a significant reduction in the basicity of the aniline's amino group. The lone pair of electrons on the nitrogen atom is less available for protonation due to delocalization into the electron-deficient aromatic ring. This effect is reflected in the lower pKa values of trifluoromethyl-substituted anilines compared to aniline itself. For instance, the pKa of aniline is approximately 4.58, whereas the pKa of 4-(trifluoromethyl)aniline is significantly lower.[7]

| Compound | pKa |

| Aniline | 4.58[7] |

| 4-(Trifluoromethyl)aniline | ~3.5 |

| 3-(Trifluoromethyl)aniline | ~3.2 |

| 2-(Trifluoromethyl)aniline | ~2.7 |

Table 2: Approximate pKa Values of Trifluoromethyl-Substituted Anilines. The decrease in pKa is a clear indication of the reduced basicity of the amino group due to the electron-withdrawing trifluoromethyl substituent.

Figure 1: This diagram illustrates the electronic effect of the trifluoromethyl group on the basicity of aniline. The electron-withdrawing nature of the CF₃ group reduces the electron density on the nitrogen atom, making it a weaker base.

The Subtle yet Significant Steric Influence

While the electronic effects of the trifluoromethyl group are dominant, its steric properties also play a crucial role in determining the molecule's conformation and reactivity. The trifluoromethyl group is bulkier than a hydrogen atom and even a methyl group, which can lead to significant steric hindrance.[3]

Conformational Preferences and Molecular Geometry

The steric bulk of the trifluoromethyl group can influence the geometry of the aniline molecule. For instance, in ortho-substituted trifluoromethylanilines, the CF₃ group can force the amino group out of the plane of the aromatic ring to a greater extent than in unsubstituted aniline. This can affect the degree of conjugation between the nitrogen lone pair and the aromatic π-system, further influencing the molecule's basicity and reactivity.

Directing Effects in Chemical Reactions

The steric hindrance imposed by the trifluoromethyl group can also direct the outcome of chemical reactions. For example, in electrophilic aromatic substitution reactions, the bulky CF₃ group can hinder attack at the ortho position, favoring substitution at the meta and para positions. This steric guidance, in conjunction with the electronic deactivating nature of the group, provides a powerful tool for controlling regioselectivity in synthesis.

Spectroscopic and Analytical Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous identification and purity assessment of trifluoromethylated anilines.

Spectroscopic Signatures

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: The strong C-F stretching vibrations of the trifluoromethyl group typically appear in the region of 1100-1350 cm⁻¹ in the IR and Raman spectra, providing a characteristic signature for its presence.[8][9] The N-H stretching vibrations of the amino group are also readily identifiable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide information about the substitution pattern on the aromatic ring. ¹⁹F NMR is particularly informative, with the trifluoromethyl group exhibiting a characteristic chemical shift. ¹³C NMR can reveal the electronic environment of the carbon atoms in the molecule.

Analytical Techniques for Purity Determination

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of trifluoromethylated anilines and for monitoring the progress of reactions.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS provides both separation and identification based on the mass-to-charge ratio of the molecule and its fragments.[10]

Synthetic Pathways to Trifluoromethylated Anilines